molecular formula C15H17N3 B1431487 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-86-2

1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1431487
CAS No.: 1403483-86-2
M. Wt: 239.32 g/mol
InChI Key: BBXHNJQMXJUDEF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a benzodiazole ring with a carbonitrile substituent. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary targets of 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Preparation Methods

The synthesis of 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves several steps, typically starting with the preparation of the benzimidazole core. The cyclohexyl and methyl groups are introduced through specific alkylation reactions. The carbonitrile group is usually added via a nucleophilic substitution reaction. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbonitrile group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be compared with other benzimidazole derivatives, such as:

  • 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxamide
  • 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylic acid

These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

1-cyclohexyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-11-17-14-9-12(10-16)7-8-15(14)18(11)13-5-3-2-4-6-13/h7-9,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXHNJQMXJUDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207095
Record name 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-86-2
Record name 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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